molecular formula C79H109N19O12 B013193 rPKPfQwFwLL-NH2 CAS No. 96736-12-8

rPKPfQwFwLL-NH2

货号: B013193
CAS 编号: 96736-12-8
分子量: 1516.8 g/mol
InChI 键: XVOCEQLNJQGCQG-UNAVROQCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P involves assembling the specific amino acids in the sequence: {d-Arg}-Pro-Lys-Pro-{d-Phe}-Gln-{d-Trp}-Phe-{d-Trp}-Leu-Leu-NH2 . The peptide’s molecular weight is approximately 1516.83 g/mol .

科学研究应用

神经肽和趋化因子受体的偏向激动剂

“[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P” 作为神经肽和趋化因子受体的偏向激动剂 . 这意味着它可以选择性地激活某些信号通路而不是其他通路,这在治疗与这些受体相关的疾病方面具有治疗意义。

纳米 Pd@磁性胺官能化 UiO-66-NH2 催化剂的合成

该化合物用于合成纳米 Pd@磁性胺官能化 UiO-66-NH2 催化剂,用于氰化和 O-芳基化反应 . 据报道,该催化剂是在最佳条件下合成苯腈和芳基卤化物的二芳醚的有效催化剂。

水体中污染物的光催化降解

该化合物已被用于开发用于水体中污染物的光催化降解的 g-C3N4/UiO-66-NH2 异质结构 . g-C3N4 中存在 UiO-66-NH2 增强了光电性能,具体来说,根据光致发光表征,光生电荷的分离得到了改善。

肿瘤微环境中巨噬细胞的重编程

该化合物已用于与重编程巨噬细胞以调节精氨酸酶-1 释放以改善肿瘤微环境中 T 细胞耗竭相关的研究 . 这项研究有可能在癌症治疗领域带来新的治疗策略。

药物发现和药理学

该化合物用于药物发现和药理学 . 它被用于受体药理学,这是一种独特的科学学科,整合了许多“纯粹”的科学学科,如遗传学、化学、生物化学和生理学。

创新治疗策略的开发

该化合物用于开发创新治疗策略 . 通过调节 mTOR-T-bet 轴,该化合物重编程巨噬细胞以调节 ARG1 释放,从而进一步改善肿瘤微环境中的 T 细胞耗竭。

属性

{ "Design of the Synthesis Pathway": "The synthesis of '[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P' can be achieved through solid-phase peptide synthesis (SPPS) method using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Phe-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Leu-OH", "Substance P resin" ], "Reaction": [ "Loading of Substance P resin onto a solid support", "Fmoc deprotection of the resin using 20% piperidine in DMF", "Coupling of Fmoc-Arg(Pbf)-OH to the resin using HATU and DIPEA in DMF", "Fmoc deprotection of the resin", "Coupling of Fmoc-Phe-OH to the resin using HATU and DIPEA in DMF", "Fmoc deprotection of the resin", "Coupling of Fmoc-Trp(Boc)-OH to the resin using HATU and DIPEA in DMF", "Removal of Boc protecting group using TFA in DCM", "Fmoc deprotection of the resin", "Coupling of Fmoc-Leu-OH to the resin using HATU and DIPEA in DMF", "Final Fmoc deprotection of the resin", "Cleavage of the peptide from the resin using TFA, water, and scavengers", "Purification of the crude peptide using HPLC", "Characterization of the final product using analytical techniques such as mass spectrometry and HPLC" ] }

CAS 编号

96736-12-8

分子式

C79H109N19O12

分子量

1516.8 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1

InChI 键

XVOCEQLNJQGCQG-UNAVROQCSA-N

手性 SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N

规范 SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N

序列

RPKPFQWFWLL

同义词

(Arg(1),Phe(5),Trp(7,9),Leu(11))-substance P
1-Arg-5-Phe-7,9-Trp-11-Leu-substance P
5-Phe-7,9-Trp-11-Leu-substance P
5-phenylalanyl-7,9-tryptophyl-11-leucine-substance P
D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)-SP
L-756,867
substance P, Arg(1)-Phe(5)-Trp(7,9)-Leu(11)-
substance P, arginyl(1)-phenylalanyl(5)-tryptophyl(7,9)-leucyl(11)-
substance P, D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)-
substance P, Phe(5)-Trp(7,9)-Leu(11)-
substance P, phenylalanyl(5)-tryptophyl(7,9)-leucine(11)-
substance P-PTTL

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Reactant of Route 2
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Reactant of Route 3
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Reactant of Route 4
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Reactant of Route 5
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Reactant of Route 6
Reactant of Route 6
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Customer
Q & A

Q1: What is the primary mechanism of action of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A1: [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acts primarily as a broad-spectrum antagonist at various neuropeptide receptors, including the bombesin/gastrin-releasing peptide receptor (GRPR), neurokinin receptors, and the ghrelin receptor (GHSR). [, , , ]

Q2: How does [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P interact with the ghrelin receptor?

A2: [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P demonstrates high potency as a full inverse agonist at the GHSR, decreasing its constitutive activity. [, ] Studies suggest that it prevents receptor activation by binding deep within the ligand-binding pocket, hindering conformational changes necessary for signal transduction. []

Q3: Does [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P exhibit any agonist activity?

A3: Interestingly, while acting as an antagonist at certain pathways, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P exhibits biased agonism. It can activate specific G proteins, like Gα12, leading to c-Jun N-terminal kinase activation and cytoskeletal changes, even while blocking other pathways like calcium mobilization induced by bombesin. [, ]

Q4: What are the downstream effects of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P binding to GRPR in small cell lung cancer (SCLC) cells?

A4: [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P inhibits bombesin-induced mitogenesis and signal transduction in SCLC cells. [, ] It blocks GRPR-mediated calcium mobilization, epidermal growth factor binding, and ultimately, DNA synthesis, leading to growth inhibition and apoptosis. [, , ]

Q5: What is the molecular formula and weight of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A5: While the provided research papers do not explicitly state the molecular formula and weight, they can be deduced from the peptide sequence and modifications. The molecular formula is C66H87N19O10S, and the molecular weight is approximately 1374.6 g/mol.

Q6: Is there information available on the material compatibility and stability of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P under various conditions?

A6: The provided research focuses on the pharmacological effects of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P rather than its material compatibility and stability in different environments or formulations.

Q7: How does the structure of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P contribute to its activity?

A7: The specific D-amino acid substitutions in [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P are crucial for its pharmacological profile. These modifications confer resistance to enzymatic degradation and contribute to its antagonistic properties at various receptors. [, ]

Q8: Have any studies investigated the effect of structural modifications on the activity of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A8: Yes, research on ghrelin receptor inverse agonists, focusing on [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P, identified the C-terminal pentapeptide "wFwLX" as crucial for activity. Modifications in this region, like using ring-constrained spacers, influenced potency and efficacy. []

Q9: What is known about the stability of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P and strategies to enhance its formulation?

A9: While the research highlights the importance of D-amino acid substitutions for stability against enzymatic degradation, specific data on stability under different conditions and formulation strategies for [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P are not provided.

Q10: What are the key findings from in vitro studies on [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A10: In vitro studies demonstrated [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P's ability to inhibit the growth of SCLC cells by blocking GRPR-mediated signaling pathways, leading to cell cycle arrest and apoptosis. [, , ] It also demonstrated antagonistic effects on other cell types, including Swiss 3T3 fibroblasts, by blocking neuropeptide-induced calcium mobilization and mitogenesis. [, ]

Q11: Has [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P been tested in in vivo models?

A11: Yes, research indicates that [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P inhibited the growth of human SCLC xenografts in vivo, supporting its potential as an anticancer agent. [] Additionally, studies in rats revealed its ability to attenuate Substance P-induced contractions in pyloric smooth muscle and influence microvascular permeability during inflammation. [, ]

Q12: What are some essential tools and resources for conducting research on [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A12: Research on [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P necessitates tools and resources common to peptide chemistry and pharmacology, including:

  • Peptide synthesis and purification techniques: High-performance liquid chromatography (HPLC) is crucial for analyzing and purifying the peptide. [, ]
  • Cell culture facilities: In vitro studies on SCLC cells and other relevant cell lines are essential to understanding the compound's mechanism of action. [, , ]
  • Animal models: In vivo studies using appropriate animal models, such as rodents bearing xenografts, are crucial for evaluating efficacy and safety. [, , ]
  • Pharmacological assays: Various assays are employed to assess the compound's effects on receptor binding, signal transduction pathways (e.g., calcium mobilization, kinase activity), cell proliferation, and apoptosis. [, , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。